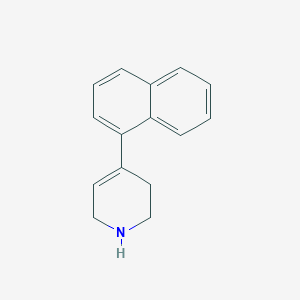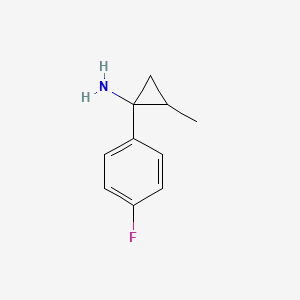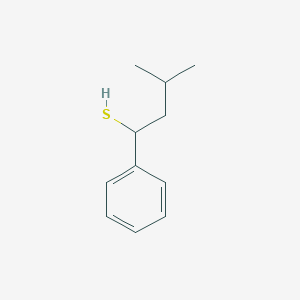
3-Methyl-1-phenylbutane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-phenylbutane-1-thiol: is an organic compound belonging to the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound has a molecular formula of C11H16S and a molecular weight of 180.31 g/mol . Thiols are known for their strong and often unpleasant odors, which is a notable characteristic of this compound as well.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenylbutane-1-thiol can be synthesized through the reaction of an alkyl halide with a sulfur nucleophile. One common method involves the use of thiourea as the nucleophile. The reaction proceeds via the displacement of the halide ion to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of hydrosulfide anion (HS-) as the sulfur nucleophile. The reaction typically requires an excess of the nucleophile to prevent the formation of unwanted by-products such as sulfides. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, 3-Methyl-1-phenylbutane-1-thiol can be oxidized using bromine (Br2) or iodine (I2) to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Acid (H+)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Substituted Compounds: Formed from nucleophilic substitution reactions
科学研究应用
Chemistry: 3-Methyl-1-phenylbutane-1-thiol is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in the preparation of more complex molecules .
Biology and Medicine: Thiols, including this compound, play a crucial role in biological systems. They are involved in the formation of disulfide bonds, which are essential for the structural integrity of proteins. Additionally, thiols are used in the development of pharmaceuticals due to their ability to interact with biological targets .
Industry: In the industrial sector, thiols are used as additives in the production of polymers and as odorants in natural gas to detect leaks. Their strong odor makes them suitable for this purpose .
作用机制
The mechanism of action of 3-Methyl-1-phenylbutane-1-thiol involves its ability to form disulfide bonds through oxidation. These disulfide bonds are crucial in maintaining the three-dimensional structure of proteins. The thiol group can also act as a nucleophile, participating in various substitution reactions. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of disulfide bridges .
相似化合物的比较
3-Methyl-1-butanethiol: Similar in structure but lacks the phenyl group.
2-Butene-1-thiol: Contains a double bond in the carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 3-Methyl-1-phenylbutane-1-thiol is unique due to the presence of both a phenyl group and a thiol group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols .
属性
分子式 |
C11H16S |
|---|---|
分子量 |
180.31 g/mol |
IUPAC 名称 |
3-methyl-1-phenylbutane-1-thiol |
InChI |
InChI=1S/C11H16S/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI 键 |
SLDFZSMHCMKMOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC=CC=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
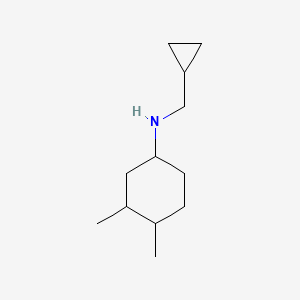
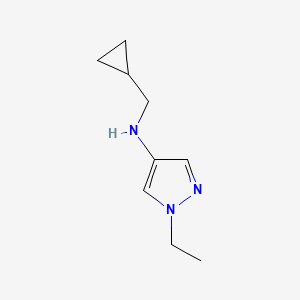

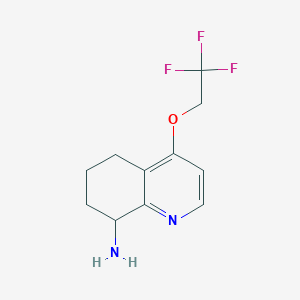

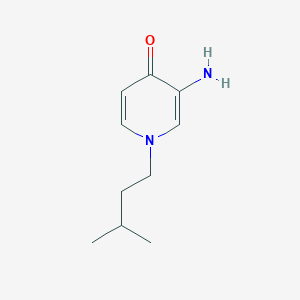
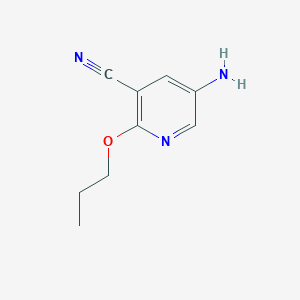


![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
